Calculated Lipophilicity (LogP): O,O-Dibenzyl-(-)-actinonin vs. (−)-Actinonin
O,O-Dibenzyl-(-)-actinonin exhibits a calculated LogP of 5.17, compared to a LogP of 0.88–1.92 for the parent (−)-actinonin, representing a >100-fold increase in predicted partition coefficient . This elevated lipophilicity is expected to enhance passive membrane permeability and alter intracellular distribution, a critical parameter for cell-based phenotypic screening [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.17 (O,O-Dibenzyl-(-)-actinonin) |
| Comparator Or Baseline | LogP = 0.88–1.92 ((−)-Actinonin; ChemAxon and ALOGPS values) |
| Quantified Difference | ΔLogP ≈ 3.25–4.29 (>100-fold increase in lipophilicity) |
| Conditions | In silico prediction (Leyan platform and Chemsrc database) |
Why This Matters
Higher lipophilicity directly impacts cell permeability and compound handling in cellular assays, making O,O-dibenzyl-(-)-actinonin a superior choice for intracellular target engagement studies where passive diffusion is rate-limiting.
- [1] Lee MD, She Y, Soskis MJ, et al. Human mitochondrial peptide deformylase, a new anticancer target of actinonin-based antibiotics. J Clin Invest. 2004;114(8):1107-1116. View Source
